5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

ACK1 inhibition Kinase selectivity Structure-activity relationship

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3) is the unsubstituted parent scaffold for kinase inhibitor SAR programs. Its furan oxygen atom differentiates kinase selectivity profiles from thieno- and pyrrolo-pyrimidine bioisosteres. The free 4-amine enables systematic derivatization, exemplified by 81-fold ACK1 potency gains (Ki=1,000 nM to IC50=22–24 nM). Baseline activity against Chk1 (IC50=100 µM) and Hck (IC50=30 µM) validates it as a starting point for focused libraries targeting EGFR(L858R), Lck, and other kinases. X-ray crystallographic guidance is available for structure-based design. This scaffold is ideal for scaffold-hopping, mutant-selective inhibitor development, and intellectual property circumvention strategies. Procure from verified suppliers to ensure batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
CAS No. 5207-52-3
Cat. No. B187183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
CAS5207-52-3
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H,(H2,19,20,21)
InChIKeyAPAOWMPUWGJZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3): Chemical Class, Core Structure, and Procurement Relevance


5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3; molecular formula C18H13N3O; molecular weight 287.32 g/mol) is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidine scaffold with 5- and 6-position phenyl substitutions . This scaffold serves as a purine bioisostere and has been explored for inhibitory activity against multiple protein kinases [1]. In biochemical screening, the unsubstituted 4-amine parent compound exhibits weak inhibition against Chk1 (IC₅₀ = 100 μM) [2] and modest activity against the Nef-Hck complex and Hck alone (IC₅₀ = 30 μM) [3], establishing its baseline utility as a core intermediate for further derivatization.

Why Generic Substitution of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3) Fails in Research Applications


The 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine scaffold cannot be arbitrarily substituted by structurally related heterocyclic cores or alternative substitution patterns without substantial changes in biological outcomes. Crystallographic studies demonstrate that the 4-amino group orientation and the 5,6-diaryl hydrophobic pocket occupation are critical determinants of kinase binding geometry, with X-ray data guiding lead optimization for improved cellular potency [1]. Comparative studies across furo[2,3-d]pyrimidin-4-amines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines reveal that the furan oxygen atom significantly modulates off-target kinase selectivity profiles relative to sulfur- or nitrogen-containing bioisosteres [2]. Consequently, substitution of the scaffold or unoptimized 4-amino modifications leads to divergent potency and target selectivity, rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (5207-52-3) Relative to Comparators


4-Amino Group Modification: 81-Fold ACK1 Potency Enhancement vs. Unsubstituted Parent

The unsubstituted 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3) exhibits weak ACK1 inhibition with a Ki of 1,000 nM [1]. In contrast, the N-substituted derivative AIM-100, which incorporates a (2S)-tetrahydrofuran-2-ylmethyl group at the 4-amino position, demonstrates potent ACK1 inhibition with an IC₅₀ of 22–24 nM . This modification produces an 81-fold enhancement in ACK1 inhibitory activity (1000 nM vs. 24 nM), establishing CAS 5207-52-3 as the essential unfunctionalized core that enables systematic SAR exploration and subsequent potency optimization.

ACK1 inhibition Kinase selectivity Structure-activity relationship

Off-Target Kinase Selectivity Profile: Furo[2,3-d]pyrimidine Scaffold vs. Quinazoline (Erlotinib)

6-Aryl-furo[2,3-d]pyrimidin-4-amines were evaluated in a panel of 50 kinases and compared to the quinazoline-based EGFR inhibitor Erlotinib. The furopyrimidine derivatives exhibited a different off-target kinase inhibition profile relative to Erlotinib, demonstrating distinct target engagement patterns despite comparable potency against the primary EGFR target [1]. This divergence in off-target kinase selectivity underscores the unique pharmacological fingerprint of the furo[2,3-d]pyrimidine scaffold compared to established quinazoline-based EGFR inhibitors.

EGFR inhibition Off-target selectivity Kinase profiling

EGFR Mutant Cell Line Activity: Furo[2,3-d]pyrimidine Scaffold vs. Erlotinib

6-Aryl-furo[2,3-d]pyrimidin-4-amines were evaluated for activity against Ba/F3 EGFR(L858R) reporter cells and compared to the EGFR inhibitor Erlotinib. The furopyrimidine derivatives possessed high activity towards the Ba/F3 EGFR(L858R) reporter cell line [1], with the most active derivative identified as equipotent to Erlotinib [1]. This comparable cellular potency against the L858R mutant EGFR establishes the furopyrimidine scaffold as a viable alternative to quinazoline-based inhibitors in this clinically relevant mutant context.

EGFR L858R Ba/F3 reporter cells Mutant-selective inhibition

Scaffold Comparison: Furo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

Comparative analysis of EGFR inhibition data across furo[2,3-d]pyrimidin-4-amines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines revealed that the furopyrimidine scaffold is highly useful for the development of new EGFR antagonists [1]. The furan oxygen atom modulates the electronic and conformational properties of the scaffold, influencing kinase binding and off-target selectivity relative to sulfur- or nitrogen-containing bioisosteric analogs [1].

Heterocyclic scaffold Bioisostere Kinase inhibitor

Optimal Research and Industrial Application Scenarios for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3)


Focused Kinase Inhibitor Library Synthesis via 4-Amino Group Functionalization

The unsubstituted 4-amino group of CAS 5207-52-3 serves as the primary site for derivatization, enabling systematic SAR studies of kinase inhibitor potency. The 81-fold ACK1 potency enhancement achieved through 4-amino group modification (Ki = 1,000 nM for parent compound vs. IC₅₀ = 22–24 nM for the N-substituted derivative AIM-100) demonstrates that CAS 5207-52-3 provides an optimal starting point for building focused kinase inhibitor libraries, where variations at the 4-amino position can be systematically explored to modulate potency and selectivity [1].

Development of Mutant-Selective EGFR Inhibitors with Divergent Off-Target Profiles

The furo[2,3-d]pyrimidine scaffold exhibits high activity against Ba/F3 EGFR(L858R) reporter cells while maintaining a distinct off-target kinase profile relative to Erlotinib [1]. This property makes CAS 5207-52-3 an appropriate starting material for developing mutant-selective EGFR inhibitors with potentially reduced off-target toxicity or alternative combination therapy potential, particularly in oncology research programs targeting EGFR-driven malignancies.

Scaffold-Hopping Studies for Kinase Selectivity Engineering

Comparative studies across furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines demonstrate that the furan oxygen atom modulates the electronic and conformational properties of the scaffold, influencing kinase binding and selectivity relative to sulfur- or nitrogen-containing bioisosteres [1]. CAS 5207-52-3 is thus a critical component for scaffold-hopping experiments aimed at engineering kinase selectivity profiles or circumventing intellectual property restrictions associated with established heterocyclic scaffolds.

Lck Kinase Inhibitor Optimization Guided by X-Ray Crystallography

4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines, including the core scaffold represented by CAS 5207-52-3, were identified as inhibitors of Lck, a kinase implicated in T-cell signaling and autoimmune disorders [1]. Lead optimization guided by X-ray crystallographic data and preliminary SAR led to the identification of compounds with improved cellular potency [1]. This established SAR framework enables procurement of CAS 5207-52-3 as the core intermediate for structure-based Lck inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.